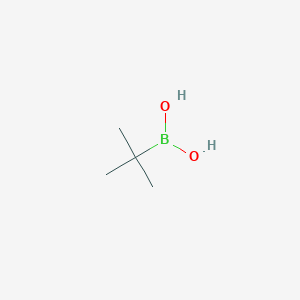

Tert-butylboronic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11BO2/c1-4(2,3)5(6)7/h6-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPPXKVBGUSCNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86253-12-5 | |

| Record name | tert-butylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Structural and Mechanistic Dichotomy of Boronic Acids: A Comparative Analysis of Tert-Butylboronic Acid and 4-Tert-Butylphenylboronic Acid

Executive Summary

In modern organic synthesis and drug development, boronic acids are indispensable building blocks, primarily serving as nucleophilic partners in transition-metal-catalyzed cross-coupling reactions. However, the exact nature of the carbon-boron (C-B) bond dictates a compound's thermodynamic stability, reactivity profile, and practical utility. This technical whitepaper provides an in-depth comparative analysis of two distinct boronic acids: tert-butylboronic acid (t-BBA) , an aliphatic tertiary boronic acid, and 4-tert-butylphenylboronic acid (4-t-BPBA) , an aryl boronic acid. By deconstructing their structural, electronic, and mechanistic differences, this guide offers researchers actionable insights into overcoming transmetalation bottlenecks and optimizing synthetic workflows.

Structural and Electronic Foundations

The fundamental divergence between t-BBA and 4-t-BPBA lies in the hybridization of the carbon atom directly attached to the boron center, which governs both steric accessibility and electronic stabilization.

-

4-tert-Butylphenylboronic Acid (4-t-BPBA): In this aryl boronic acid, the boron atom is bonded to an

-hybridized carbon of a phenyl ring. The bulky tert-butyl group is positioned para to the boronic acid moiety. This spatial arrangement is highly advantageous: it imparts significant lipophilicity and enhances solubility in organic solvents without introducing steric hindrance at the reactive boron center[1]. Furthermore, the phenyl ring acts as an electronic buffer, stabilizing the empty p-orbital of the boron atom through -

This compound (t-BBA): Here, the boron atom is directly bonded to an

-hybridized tertiary carbon. This creates immense steric bulk immediately adjacent to the reactive center. Lacking a

Structural divergence driving reactivity and application pathways.

Stability Profile and the Protodeboronation Paradigm

Protodeboronation—the hydrolytic cleavage of the C-B bond to form a C-H bond—is the primary degradation pathway for boronic acids. The kinetics of this process are highly dependent on the substrate's structure and the reaction pH[3].

Arylboronic Acid Stability (4-t-BPBA):

Arylboronic acids generally exhibit robust stability. While they can undergo protodeboronation under harsh basic conditions (via a pre-equilibrium to form an arylboronate anion followed by rate-limiting protonation), 4-t-BPBA is phenomenologically stable under standard aqueous-organic cross-coupling conditions[3]. The electron-donating nature of the para-tert-butyl group slightly modulates its

Aliphatic Boronic Acid Instability (t-BBA):

Tertiary alkylboronic acids like t-BBA are highly prone to oxidation and rapid protodeboronation. The lack of

Reactivity in Cross-Coupling: The Transmetalation Bottleneck

The utility of these compounds diverges most sharply during the transmetalation step of transition-metal-catalyzed cross-coupling reactions.

-

Smooth Transmetalation (4-t-BPBA): 4-t-BPBA is a textbook coupling partner in Suzuki-Miyaura reactions. The planar aryl ring allows for the facile formation of a

-complex with the Palladium(II) intermediate, leading to efficient transmetalation and high product yields (often 94-100%)[5]. -

Steric Clash and Failure (t-BBA): Coupling tertiary alkylboronic acids via standard Pd-catalysis is exceptionally difficult. The massive steric bulk of the tert-butyl group physically prevents the boron atom from approaching the Pd(II) center. Furthermore, in copper-catalyzed Chan-Lam couplings, highly sterically hindered boronic acids like t-BBA typically fail to yield secondary amides, whereas less hindered secondary or primary alkylboronic acids succeed[2]. To utilize tertiary alkylboronic moieties, modern synthesis relies on bypassing transmetalation entirely—often utilizing photoredox catalysis to generate tert-butyl radicals[6], or employing specialized zinc-catalyzed radical pathways.

Transmetalation bottleneck in Pd-catalyzed cross-coupling.

Quantitative Physicochemical Comparison

The following table summarizes the critical metrics that dictate the handling and application of these two compounds.

| Property / Metric | This compound (t-BBA) | 4-tert-butylphenylboronic acid (4-t-BPBA) |

| CAS Number | 1112-39-6 | 108066-21-4 |

| Chemical Formula | ||

| C-B Hybridization | ||

| Steric Hindrance at Boron | Extreme (Directly attached tertiary carbon) | Minimal (Bulky group is para to boron) |

| Stability / Protodeboronation | Highly prone to degradation; requires masking | Bench-stable; highly resistant to degradation |

| Suzuki-Miyaura Reactivity | Poor to Non-existent (Requires radical bypass) | Excellent (Standard Pd-catalysis) |

| Primary Application | Radical precursors, specialized alkylations | Pharma building blocks, organic materials |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols emphasize the causality behind each experimental manipulation.

Protocol A: Standard Suzuki-Miyaura Coupling using 4-t-BPBA

Objective: Efficient C-C bond formation between 4-t-BPBA and an aryl halide to synthesize a lipophilic biaryl compound.

-

Reagent Preparation: In an oven-dried Schlenk flask, combine 4-t-BPBA (1.2 equiv), the aryl halide (1.0 equiv), and

(2.0 equiv).-

Causality:

is critical; it quaternizes the boronic acid to form a negatively charged boronate complex, significantly increasing the nucleophilicity of the organic moiety for the transmetalation step.

-

-

Solvent Addition & Degassing: Add a mixture of Toluene/Ethanol/

(2:1:1). Sparge the solution with Argon for 15 minutes.-

Causality: Oxygen must be rigorously removed.

can insert into the Pd-C bond or oxidize the phosphine ligands of the catalyst, leading to catalyst deactivation and promoting unwanted oxidative homocoupling of the boronic acid.

-

-

Catalyst Addition: Add

(5 mol%) under a positive stream of Argon. Seal the flask and heat to 80°C for 12 hours. -

Validation & Workup: Monitor via TLC (Hexanes/EtOAc). A successful reaction is self-validating when the aryl halide spot disappears, and a new, UV-active biaryl spot emerges. Quench with water, extract with EtOAc, dry over

, and purify via flash chromatography.

Protocol B: Derivatization and Radical Activation of t-BBA

Objective: Overcoming the transmetalation bottleneck of t-BBA via pinacol protection and subsequent photoredox-mediated radical coupling.

-

In-situ Pinacol Protection: Dissolve t-BBA (1.0 equiv) and pinacol (1.05 equiv) in anhydrous

over activated molecular sieves (4Å) for 4 hours at room temperature.-

Causality: Unprotected t-BBA is prone to trimerization (forming boroxines) and rapid protodeboronation[4]. Conversion to the pinacol ester (t-BuBPin) sterically protects the boron and thermodynamically stabilizes the compound for downstream handling.

-

-

Photoredox/SET Activation: Transfer the isolated t-BuBPin to a vial containing a photoredox catalyst (e.g., an Iridium or Acridinium complex), an electrophilic trap (e.g., an activated alkene), and a suitable base. Irradiate with blue LEDs (450 nm).

-

Causality: Because the bulky

carbon cannot undergo concerted transmetalation with Pd(II), Single-Electron Transfer (SET) is employed. The photocatalyst oxidizes the boronate, triggering fragmentation to release a highly reactive tert-butyl radical[6]. This radical bypasses the steric bottleneck, adding directly to the electrophile to form the desired C-C bond.

-

References

-

[Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis] - Journal of the American Chemical Society / PubMed. URL:[Link]

-

[Suzuki-Miyaura cross-coupling reaction of boronic acid derivatives with...] - ResearchGate. URL:[Link]

-

[Selective Formation of Secondary Amides via the Copper-Catalyzed Cross-Coupling of Alkylboronic Acids with Primary Amides] - Journal of the American Chemical Society / PMC. URL:[Link]

-

[A Zinc Catalyzed C(sp3)−C(sp2) Suzuki–Miyaura Cross‐Coupling Reaction Mediated by Aryl‐Zincates] - Chemistry - A European Journal. URL:[Link]

-

[Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers] - Journal of the American Chemical Society / ACS Publications. URL:[Link]

-

[Generalization of the Chan–Lam Reaction via Photoinduced Copper Catalysis] - CCS Chemistry. URL:[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Selective Formation of Secondary Amides via the Copper-Catalyzed Cross-Coupling of Alkylboronic Acids with Primary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chinesechemsoc.org [chinesechemsoc.org]

Molecular weight and formula of tert-butylboronic acid

Physicochemical Profile, Synthesis, and Medicinal Utility[1]

Executive Summary

tert-Butylboronic acid (also known as (1,1-dimethylethyl)boronic acid) represents a critical building block in modern organic synthesis and medicinal chemistry. Distinguished by its significant steric bulk and the unique electronic properties of the boron atom, it serves as a pivotal reagent in Suzuki-Miyaura cross-couplings and as a transition-state mimic in protease inhibitor design.

This guide provides a definitive technical analysis of its molecular specifications, synthesis protocols, stability profiles, and application in drug development.

Physicochemical Specifications

The fundamental data below establishes the identity and physical parameters of the compound. Note that alkylboronic acids are prone to reversible dehydration, forming cyclic boroxines (anhydrides), which can alter apparent melting points and spectral data.

Table 1: Core Physicochemical Data

| Parameter | Specification | Notes |

| IUPAC Name | (2-methylprop-2-yl)boronic acid | Also: this compound |

| CAS Registry Number | 86253-12-5 | |

| Molecular Formula | C₄H₁₁BO₂ | |

| Molecular Weight | 101.94 g/mol | Monomeric form |

| Physical State | White to off-white solid | Hygroscopic |

| Melting Point | 103–105 °C | May vary with boroxine content |

| pKa | ~10.5 | Lewis acidic boron center |

| Solubility | Soluble in MeOH, EtOH, THF, DCM | Sparingly soluble in water |

| Storage | 2–8 °C (Inert atmosphere) | Prone to dehydration |

Structural Visualization

The following diagram illustrates the equilibrium between the monomeric boronic acid and its trimeric boroxine anhydride, a critical concept for accurate stoichiometric calculations.

Synthesis & Manufacturing Protocols

3.1. Mechanistic Causality

The synthesis of this compound is classically achieved via the transmetallation of a tert-butyl nucleophile (Grignard or Organolithium) to a trialkyl borate.

-

Choice of Reagent: tert-Butylmagnesium chloride (t-BuMgCl) is preferred over tert-Butyllithium (t-BuLi) for scale-up due to safety profiles (t-BuLi is pyrophoric) and milder reactivity, reducing over-addition side products.

-

Borate Electrophile: Trimethyl borate (B(OMe)₃) is used due to its low steric hindrance, allowing the bulky t-butyl group to attack efficiently.

3.2. Detailed Experimental Protocol

This protocol is designed as a self-validating system. The "Checkpoints" ensure intermediate success.

Reagents:

-

tert-Butylmagnesium chloride (2.0 M in Et₂O)

-

Trimethyl borate (Anhydrous, >99%)

-

Diethyl ether (Anhydrous)

-

HCl (1M aqueous)

Workflow:

-

Inert Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Borate Charge: Add Trimethyl borate (1.2 equiv) and anhydrous Et₂O (solvent volume to 0.5 M) to the flask. Cool to -78 °C (Dry ice/acetone bath).

-

Expert Insight: Cooling is critical. Higher temperatures promote multiple additions, leading to borinic acid byproducts (R₂BOH).

-

-

Nucleophilic Addition: Dropwise add t-BuMgCl (1.0 equiv) over 60 minutes. Maintain internal temperature below -70 °C.

-

Equilibration: Stir at -78 °C for 2 hours, then allow the mixture to warm to room temperature overnight. A white precipitate (magnesium salts) will form.

-

Hydrolysis: Cool the suspension to 0 °C. Quench carefully with 1M HCl until the aqueous phase is acidic (pH ~2).

-

Checkpoint: Ensure the pH is acidic to break the intermediate boronate complex.

-

-

Extraction: Separate layers. Extract the aqueous layer with Et₂O (3x).

-

Purification: Combine organics, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Note: Do not use high vacuum or excessive heat, as the product subliming and dehydrating to boroxine is a risk. Recrystallize from water or pentane if necessary.

-

Stability & Reactivity: The Protodeboronation Challenge

A critical aspect of using this compound is understanding the stability of the C(sp³)-B bond. Unlike arylboronic acids, which are prone to base-catalyzed protodeboronation via an aryl anion mechanism, alkylboronic acids are generally more robust under neutral conditions but face unique challenges.

-

Oxidative Instability: The C-B bond is susceptible to oxidation by peroxides (or air over long periods), converting the boronic acid to tert-butanol (t-BuOH).

-

Protodeboronation: While generally resistant, tertiary alkyl boronic esters can undergo protodeboronation in the presence of fluoride sources and water, a feature utilized in stereoselective synthesis (Aggarwal et al.).[1]

Expert Insight: In Suzuki couplings, the steric bulk of the t-butyl group significantly slows transmetallation. This slow step can allow competitive protodeboronation or homocoupling. High-activity catalysts (e.g., Pd-PEPPSI, Buchwald precatalysts) are often required to outcompete decomposition pathways.

Applications in Drug Discovery[1][3][5][6][7][8]

5.1. Bioisosterism and Warhead Design

Boronic acids are powerful tools in medicinal chemistry, acting as "warheads" that form reversible covalent bonds with nucleophilic serine or threonine residues in enzyme active sites.

-

Mechanism: The trigonal planar boron atom accepts a lone pair from the enzyme's active site nucleophile (e.g., Serine-OH), forming a tetrahedral boronate complex.

-

Transition State Mimicry: This tetrahedral adduct mimics the high-energy transition state of peptide bond hydrolysis, resulting in tight-binding inhibition (low

). -

t-Butyl Specificity: The bulky tert-butyl group is used to fill large hydrophobic pockets (S1/S1' subsites) in proteases, enhancing selectivity over smaller endogenous substrates.

5.2. Analytical Characterization (NMR/MS)

Validating the identity of this compound requires specific attention to boron isotopes and quadrupole broadening.

-

¹H NMR (CDCl₃):

- 1.0–1.2 ppm (Singlet, 9H, t-Bu).

- ~4-6 ppm (Broad Singlet, 2H, B(OH)₂, concentration dependent).

-

¹¹B NMR:

-

Broad signal due to quadrupolar relaxation. Chemical shift varies significantly between the acid (~30-32 ppm) and the boroxine (~33-35 ppm).

-

-

Mass Spectrometry:

-

ESI-MS often shows the trimeric boroxine

or adducts with solvent (e.g.,

-

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

-

Nave, S., Sonawane, R. P., Elford, T. G., & Aggarwal, V. K. (2010).[1] Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. Journal of the American Chemical Society, 132(48), 17096–17098. Link

-

Trippier, P. C., & McGuigan, C. (2010). Boronic Acids in Medicinal Chemistry: Therapeutic Potential and Recent Advances. MedChemComm, 1(3), 183-198. Link

-

Brown, H. C., & Cole, T. E. (1983). Organoboranes. 31. Organolithium reagents for the synthesis of alkylboronic esters and acids. Organometallics, 2(10), 1316–1319. Link

-

Hall, D. G. (Ed.). (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[2] Link

Sources

Tert-butylboronic Acid: Physical Characterization & Stability Profile

Topic: Tert-butylboronic acid melting point and physical state Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 86253-12-5 ) is an aliphatic organoboron compound utilized as a bulky alkylating reagent in Suzuki-Miyaura cross-coupling and as a precursor for boronate esters.[1] Unlike its aromatic counterparts, this compound exhibits significant thermodynamic instability, prone to rapid dehydration and oxidation.

Critical Disambiguation:

Researchers often confuse this compound with 4-tert-butylphenylboronic acid (CAS 123324-71-0). This guide strictly addresses the alkyl derivative, this compound (

| Property | This compound (Alkyl) | 4-tert-butylphenylboronic acid (Aryl) |

| CAS | 86253-12-5 | 123324-71-0 |

| Melting Point | 103–105 °C | 191–196 °C |

| Stability | Low (Cold storage required) | High (Bench stable) |

Physical Characterization Profile

Core Physical Properties

The following data represents the purified, monomeric form of this compound.

| Parameter | Specification | Notes |

| Physical State | White crystalline powder | Hygroscopic; tends to clump upon moisture absorption. |

| Melting Point | 103–105 °C | Value fluctuates based on anhydride content (see Section 3). |

| Molecular Formula | ||

| Molecular Weight | 101.94 g/mol | |

| Solubility | Soluble in MeOH, THF, DCM | Limited water solubility due to the lipophilic tert-butyl group. |

| Vapor Pressure | Moderate | Can sublime under high vacuum; handle with care. |

The "Boroxine Cycle" & Melting Point Variability

A common frustration in the laboratory is the inconsistency of melting point measurements for alkyl boronic acids. This is not necessarily due to impurities but rather a thermodynamic equilibrium. Upon heating or prolonged storage, this compound undergoes dehydration to form a cyclic trimeric anhydride (boroxine).[2]

Mechanism:

This transformation is entropically driven and accelerated by heat. The resulting boroxine often has a different melting point than the monomeric acid, leading to observed ranges that drift depending on the sample's history.

Figure 1: The reversible dehydration pathway. Heating the sample for MP determination can shift the equilibrium toward the boroxine, altering the observed value.

Stability & Storage Protocols

Unlike aryl boronic acids, this compound possesses a

Degradation Pathways

-

Oxidation: Atmospheric oxygen inserts into the C-B bond, eventually yielding tert-butanol and boric acid.

-

Dehydration: Spontaneous loss of water to form the boroxine (reversible).

-

Protodeboronation: Cleavage of the C-B bond by moisture/acid.

Recommended Storage Workflow

To maintain reagent integrity for quantitative applications (e.g., stoichiometry-sensitive couplings), follow this strict protocol:

Figure 2: Optimal handling lifecycle to prevent hydrolytic and oxidative degradation.

Experimental Methodology: Accurate MP Determination

Standard open-capillary melting point methods are often inaccurate for boronic acids due to sublimation and pre-melt dehydration.

Protocol: Sealed Capillary Method

-

Preparation: Grind a small amount of this compound in an agate mortar (work quickly to minimize moisture absorption).

-

Loading: Load the powder into a glass capillary tube.

-

Sealing: Carefully flame-seal the open end of the capillary. Note: Ensure the sample is not heated during sealing.

-

Measurement: Place in a melting point apparatus. Ramp temperature at 5°C/min until 90°C, then slow to 1°C/min.

-

Observation: Watch for the "wetting" phase (monomer melt) at 103–105°C . If the sample shrinks or droplets form higher up the tube before this temperature, sublimation is occurring.

Strategic Application in Drug Development

In medicinal chemistry, the tert-butyl group is a classic bioisostere used to increase lipophilicity and metabolic stability.[3] However, using the free acid (this compound) is often challenging due to the stability issues outlined above.

Expert Recommendation: For high-throughput screening or process chemistry, convert or purchase the pinacol ester derivative (this compound pinacol ester, CAS 99810-76-1).

-

State: Liquid (BP 60-61°C).

-

Stability: Significantly higher than the free acid.

-

Reactivity: Compatible with most Suzuki conditions, though transmetallation may be slower due to the steric bulk of the pinacol and tert-butyl groups combined.

References

-

Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from

-

Organoborons.com. (n.d.). t-butylboronic acid - 86253-12-5 - Structure, Synthesis, Properties. Retrieved from

- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

-

PubChem. (n.d.). This compound (Compound CID 5156670).[4] National Library of Medicine. Retrieved from

- Korich, A. L., & Iovine, P. M. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers. Dalton Transactions.

Sources

Beyond the Pinacol Ester: The Strategic Role of tert-Butylboronic Acid and Its Synonyms in Modern Organic Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary & Chemical Identity

In the landscape of modern organic synthesis, alkylboronic acids have transitioned from notoriously difficult cross-coupling partners to indispensable building blocks. Among them, tert-butylboronic acid stands out due to its extreme steric bulk and its utility as a stable precursor for tertiary carbon radicals.

A critical challenge for researchers in drug discovery and patent law is navigating the fragmented nomenclature of this compound. Depending on the database, supplier, or era of literature, this compound is indexed under several synonyms. Recognizing these synonyms is essential for comprehensive prior-art searches and reagent sourcing [1].

Key Synonyms in Literature and Commerce:

-

This compound / t-butylboronic acid: The most common shorthand used in peer-reviewed synthetic methodology papers.

-

(2-Methylpropan-2-yl)boronic acid: The strict IUPAC name, predominantly found in computational chemistry literature, regulatory filings, and automated database generation.

-

(1,1-Dimethylethyl)boronic acid: The nomenclature most frequently utilized in Chemical Abstracts Service (CAS) registries and pharmaceutical patent claims.

-

B-(1,1-dimethylethyl)boronic acid: An older systematic variant often found in legacy chemical catalogs.

Table 1: Physicochemical Profiling

To facilitate rapid reference, the core quantitative data for this compound is summarized below[1].

| Parameter | Value |

| IUPAC Name | (2-methylpropan-2-yl)boronic acid |

| Chemical Formula | C₄H₁₁BO₂ |

| Monoisotopic Mass | 102.085 Da |

| PubChem CID | 5156670 |

| Steric Descriptor (A-value) | > 4.7 kcal/mol (Extreme bulk) |

| Primary Synthetic Roles | Radical precursor, diol protecting group, bulky cross-coupling partner |

Mechanistic Paradigm Shift 1: Photoredox-Driven Radical Generation

The Causality of the Shift

Historically, introducing a tert-butyl group onto an aromatic ring required harsh Friedel-Crafts conditions or hazardous radical initiators. This compound and its pinacol ester (t-BuBpin) have revolutionized this via photoredox catalysis. Because the C–B bond is relatively weak and electron-rich, it undergoes facile Single-Electron Transfer (SET) oxidation by excited-state photocatalysts. This deboronation cleanly generates the highly nucleophilic tert-butyl radical, which can be trapped by protonated N-heteroarenes in Minisci-type alkylations [3, 4].

Fig 1: Photoredox SET generation of t-butyl radicals for Minisci-type alkylation.

Protocol: Visible-Light-Mediated Minisci Alkylation

This protocol utilizes the open-shell reactivity of (1,1-dimethylethyl)boronic acid to functionalize complex heterocycles.

Step 1: Reaction Assembly In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the N-heteroarene (1.0 equiv), this compound (2.0 equiv), a photocatalyst such as [Ru(bpy)₃]Cl₂ (2 mol%), and K₂S₂O₈ (1.5 equiv) as the terminal oxidant. Scientist's Insight: The 2.0 equivalent excess of the boronic acid is critical. It compensates for competitive protodeboronation and homocoupling pathways that occur at the radical stage.

Step 2: Solvent Addition and Degassing Dissolve the mixture in a degassed solvent system (CH₃CN/H₂O, 1:1 v/v). Subject the mixture to three cycles of freeze-pump-thaw. Scientist's Insight: Oxygen is a triplet diradical. Failing to rigorously degas the solvent will result in the tert-butyl radical being intercepted by O₂, forming tert-butyl hydroperoxide instead of the desired C–C bond.

Step 3: Photochemical Irradiation Backfill the Schlenk tube with Argon. Irradiate the reaction mixture with blue LEDs (λmax ≈ 450 nm) at ambient temperature for 12–24 hours. Maintain the temperature below 30 °C using a cooling fan to prevent thermal degradation of the catalyst.

Step 4: Reaction Monitoring and Quenching Monitor via LC-MS. A successful reaction is self-validating when the starting material mass disappears and the [M+56]⁺ peak (corresponding to the tert-butyl adduct) emerges. Quench by diluting with EtOAc and washing with saturated aqueous NaHCO₃.

Mechanistic Paradigm Shift 2: Overcoming sp³-sp² Cross-Coupling Barriers

The Causality of Failure and the Zincate Solution

In traditional Palladium-catalyzed Suzuki-Miyaura couplings, bulky alkylboronic acids fail. The sp³-hybridized carbon lacks the π-orbitals that facilitate transmetalation in arylboronic acids. Furthermore, the massive steric bulk of the tert-butyl group severely retards the transmetalation transition state, allowing competing protodeboronation to dominate.

To solve this, modern methodologies bypass Palladium entirely. By reacting this compound pinacol ester (t-BuBpin) with an organolithium reagent, researchers can form an anionic "ate" complex (a zincate precursor). This artificially enhances the nucleophilicity of the boron species, allowing a low-toxicity ZnBr₂ catalyst to drive the coupling with benzyl halides [2].

Fig 2: Logical workflow for Zinc-catalyzed C(sp3)-C(sp2) cross-coupling via zincate intermediates.

Protocol: Zinc-Catalyzed C(sp³)-C(sp²) Cross-Coupling

Step 1: Zincate Formation In an inert-atmosphere glovebox, combine t-BuBpin (1.5 equiv) and phenyllithium (1.5 equiv) in anhydrous 2-MeTHF. Stir for 30 minutes at room temperature. Validation: Monitor via ¹¹B NMR. The complete shift of the boron signal from ~33 ppm (neutral boronate) to ~8 ppm confirms the formation of the tetracoordinate boron "ate" complex.

Step 2: Electrophile and Catalyst Addition Add the benzyl bromide electrophile (1.0 equiv) and anhydrous ZnBr₂ (10 mol%). Scientist's Insight: ZnBr₂ must be rigorously anhydrous (99.999% purity recommended). Trace moisture will instantly protonate the highly basic zincate intermediate, destroying the active transmetalating agent and halting the catalytic cycle.

Step 3: Coupling and Isolation Seal the vessel, remove it from the glovebox, and stir at 60 °C for 18 hours. Quench with 1M HCl, extract with diethyl ether, and purify via silica gel chromatography.

Structural Utility: Diol Protection and Conformational Locking

Beyond its role as a carbon-donor, this compound is a highly specialized protecting group. Boronic acids reversibly condense with 1,2- and 1,3-diols to form cyclic boronate esters. While phenylboronic acid is the industry standard for this application, (2-methylpropan-2-yl)boronic acid is deployed when extreme steric shielding is required [5].

The Causality: The massive steric bulk of the tert-butyl group acts as a conformational lock. When applied to flexible polyol systems (such as carbohydrates or complex macrolide intermediates), the tert-butylboronate ester forces the molecule into a rigid chair or twist-boat conformation. This rigidity can be leveraged to direct highly stereoselective reactions on adjacent functional groups, preventing unwanted side reactions that would otherwise occur in a flexible system.

References

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 5156670, this compound". PubChem.

- "A Zinc Catalyzed C(sp3)−C(sp2) Suzuki–Miyaura Cross‐Coupling Reaction Mediated by Aryl‐Zincates". D-NB.info.

- "Manganese-Mediated Aerobic Oxidative Denitroalkylation of β-Nitrostyrenes with Alkylboronic Acids". Thieme Connect.

- "Photoinduced Pyridine N‐oxides Catalyzed Carbon Radical Generation from Alkylboronic Acids". ResearchGate.

- "Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimicrobial activity". PMC.

Tert-butylboronic acid SDS safety data sheet hazards

Technical Safety Guide: Tert-butylboronic Acid

Part 1: Executive Disambiguation & Critical Hazards

The "Identity Crisis": Alkyl vs. Aryl

CRITICAL WARNING: In chemical inventory systems and colloquial lab usage, "this compound" is frequently conflated with its aromatic derivative, "4-tert-butylphenylboronic acid."[1] These are distinct chemical entities with vastly different stability profiles and handling requirements.

| Feature | This compound (Alkyl) | 4-tert-Butylphenylboronic acid (Aryl) |

| CAS Number | 86253-12-5 | 123324-71-0 |

| Structure | ||

| Physical State | Powder (Low Melting: 103-105°C) | Solid (High Melting: 191-196°C) |

| Stability | High Instability: Air/Moisture sensitive.[2][3] | Stable: Bench-stable solid. |

| Storage | -10°C to -20°C (Freezer) | 2-8°C or Room Temp |

| Primary Hazard | Auto-oxidation, Dehydration (Boroxine) | Routine Irritant (Skin/Eye) |

Guidance: This technical guide focuses on the more hazardous and unstable Alkyl form (CAS 86253-12-5), as it presents the primary safety and integrity risks in drug development workflows.

Core Hazard Assessment (GHS Classifications)

Based on Safety Data Sheet (SDS) aggregation for CAS 86253-12-5 [1][2].

Signal Word: WARNING

| Hazard Class | Category | H-Code | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[4] |

| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[4][5][6][7][8] |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[4][6][7] |

| Physical Hazard (Non-GHS) | N/A | N/A | Thermal Instability: Prone to dehydration to boroxine anhydride above 40°C. |

Part 2: Technical Handling & Stability Mechanisms

The Boroxine Equilibrium Cycle

Expert Insight: The "purity" of this compound is a dynamic variable. Unlike carbon-based acids, boronic acids exist in an equilibrium with their anhydride form (boroxine). For the bulky tert-butyl group, this equilibrium is driven by entropy and water removal.

-

Mechanism: Three molecules of boronic acid release three water molecules to form a six-membered

ring (boroxine). -

Impact on Stoichiometry: If your material has partially dehydrated during storage (common if not sealed tight), the molecular weight effectively changes.

-

Correction Protocol: Before critical GLP synthesis, determine the "active boron" content via titration (mannitol method) rather than relying on gravimetric weight alone [3].

-

Oxidative Instability (The "Hidden" Hazard)

Alkyl-boron bonds are weaker than Aryl-boron bonds. Exposure to atmospheric oxygen can lead to the insertion of oxygen into the C-B bond, eventually cleaving it to form tert-butanol and boric acid.

-

Visual Indicator: A "wet" or "clumpy" appearance often signals oxidation (alcohol formation) or hygroscopic water absorption.

-

Prevention: Store under Argon. Nitrogen is acceptable, but Argon's higher density provides a better blanket for solids in storage vials.

Part 3: Operational Safety Protocols

Workflow: Safe Handling & Reaction Setup

Objective: Minimize exposure to atmospheric moisture/oxygen while protecting the operator from irritant dust.[9]

Step 1: Cold Chain Retrieval

-

Remove the container from the -20°C freezer.

-

CRITICAL: Allow the container to warm to room temperature inside a desiccator before opening. Opening a cold bottle in humid lab air causes immediate condensation, accelerating hydrolysis and oxidation.

Step 2: Weighing (Inert Atmosphere Preferred)

-

Best Practice: Weigh inside a glovebox (N2/Ar atmosphere).

-

Alternative: If weighing on an open bench, use a "dump-and-sweep" method. Tare a septum-capped vial, purge with Argon, quickly add the solid, and recap. Do not leave the stock bottle open.

Step 3: Solubilization

-

This compound is soluble in MeOH, EtOH, and DCM.

-

Note: If the solution appears cloudy in non-polar solvents, it may indicate the formation of boric acid (insoluble decomposition product). Filter before use.

Emergency Response Logic

-

Inhalation: Move to fresh air immediately. The hydrolysis of boronic acid in the respiratory tract releases boric acid, which is a mild mucous membrane irritant.

-

Eye Contact: Flush for 15 minutes. Boronic acids can bind to glycoproteins in the eye (mucins), potentially prolonging irritation.

-

Spill Cleanup: Do not dry sweep (dust hazard). Cover with a damp paper towel (to suppress dust and initiate hydrolysis to benign boric acid) then wipe up.

Part 4: Visualizing the Hazard Logic

Decision Matrix: Handling Boronic Acids

Figure 1: Decision logic for differentiating handling protocols between stable Aryl and unstable Alkyl boronic acids.

Degradation Pathway

Figure 2: The stability equilibrium. Note that while Boroxine formation is reversible, Oxidation is destructive and irreversible.

Part 5: References

-

Sigma-Aldrich. (2024). Safety Data Sheet: this compound (CAS 86253-12-5).[10] Retrieved from

-

Thermo Fisher Scientific. (2024). Safety Data Sheet: 4-tert-Butylphenylboronic acid (CAS 123324-71-0).[1][2][3] Retrieved from

-

Organic Syntheses. (2008). Preparation of Butylboronic Acid and its Derivatives. Org. Synth. 2008, 85, 158-163. Retrieved from

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Contextualizing stability of alkyl boronic acids).

Sources

- 1. CAS 123324-71-0: 4-tert-Butylphenylboronic acid [cymitquimica.com]

- 2. 4-tert-ブチルフェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-tert-Butylphenylboronic acid | C10H15BO2 | CID 2734320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.dk [fishersci.dk]

- 5. files.dep.state.pa.us [files.dep.state.pa.us]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. pooltown.com [pooltown.com]

- 9. fishersci.com [fishersci.com]

- 10. t-butylboronic acid - 86253-12-5 - Structure, Synthesis, Properties [organoborons.com]

Methodological & Application

Suzuki-Miyaura coupling conditions for tert-butylboronic acid

Application Note: Overcoming the Limitations of Tertiary Alkylboronic Acids in Cross-Coupling: Protocols for tert-Butylboronic Acid

Executive Summary & The Scientific Challenge

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern drug development. However, attempting to couple tertiary alkylboronic acids—specifically This compound —using traditional thermal palladium catalysis is a notoriously failed reaction in organic synthesis[1].

As a Senior Application Scientist, it is critical to understand the causality behind this failure before attempting the reaction. Traditional Pd-catalyzed Suzuki-Miyaura conditions fail for this compound due to three interconnected mechanistic roadblocks:

-

Kinetic Transmetalation Blockade: The extreme steric bulk of the tertiary

-carbon prevents the necessary pre-coordination and transmetalation from boron to the palladium(II) center. -

Rapid Protodeboronation: Under the basic, aqueous conditions required to activate the boronic acid in standard Suzuki protocols, this compound rapidly undergoes competitive protodeboronation, yielding isobutane and boric acid.

-

-Hydride Elimination: Even if transmetalation is forced, the resulting tert-butylpalladium(II) intermediate possesses nine highly accessible

The Paradigm Shift: To successfully achieve the equivalent of a Suzuki-Miyaura coupling with a tert-butyl group, the field has pivoted to Metallaphotoredox Dual Catalysis [2]. By converting this compound to its corresponding trifluoroborate salt, we can bypass the two-electron transmetalation step entirely. Instead, single-electron transfer (SET) generates a tert-butyl radical that is efficiently captured by a nickel catalyst, enabling successful C(sp2)–C(sp3) bond formation without

Mechanistic Visualization

The following diagram illustrates the fundamental divergence between the failed traditional palladium pathway and the successful photoredox/nickel dual catalytic pathway.

Caption: Divergent mechanisms of tertiary alkylboron cross-coupling: Pd-catalyzed failure vs. Ni-catalyzed success.

Quantitative Data Comparison

Table 1: Reaction Condition Efficacy for tert-Butyl Coupling

| Parameter | Traditional Pd-Suzuki | Photoredox/Ni Dual Catalysis |

| Boron Source | This compound | Potassium tert-butyltrifluoroborate |

| Catalyst System | Pd(OAc)₂ / Phosphine Ligands | NiCl₂·glyme / Ir-Photocatalyst |

| Reaction Temperature | 80 °C – 130 °C | 25 °C (Room Temperature) |

| Key Intermediate | tert-Butyl-Pd(II) | tert-Butyl Radical (t-Bu•) |

| Major Side Product | Isobutylene, Isobutane | Minimal (Trace homocoupling) |

| Typical Yield | 0% [1] | 70% – 95% [2] |

Validated Experimental Protocols

To execute this transformation reliably, a self-validating two-step workflow is required. First, the unstable boronic acid is converted to a redox-active trifluoroborate salt. Second, the dual-catalytic cross-coupling is performed.

Protocol A: Synthesis of Potassium tert-Butyltrifluoroborate

Causality:this compound is highly prone to oxidation and protodeboronation. Conversion to the trifluoroborate salt protects the empty p-orbital of boron and precisely tunes its oxidation potential for single-electron transfer (SET) by the photocatalyst.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve this compound (10.0 mmol, 1.02 g) in methanol (20 mL).

-

Salt Addition: Cool the solution to 0 °C using an ice bath. Slowly add a saturated aqueous solution of potassium bifluoride (KHF₂, 30.0 mmol, 2.34 g in minimal water) dropwise over 15 minutes.

-

Reaction: Remove the ice bath and allow the opaque white suspension to stir vigorously at room temperature for 3 hours.

-

Concentration: Concentrate the mixture under reduced pressure to a dry white paste.

-

Extraction & Precipitation: Extract the solid with hot acetone (3 × 20 mL). Filter the combined acetone extracts to remove insoluble inorganic salts. Concentrate the filtrate to ~10 mL, then slowly add diethyl ether (40 mL) to precipitate the pure potassium tert-butyltrifluoroborate as a white, crystalline solid.

-

Validation: Filter, dry under high vacuum, and verify by ¹¹B NMR (expected shift ~ 5.0 ppm, multiplet) and ¹⁹F NMR.

Protocol B: Photoredox/Ni Dual Catalytic Cross-Coupling

Causality: The iridium photocatalyst, upon excitation by blue light, oxidizes the trifluoroborate salt to generate a tert-butyl radical. Simultaneously, the Ni(0) catalyst undergoes oxidative addition into the aryl bromide. The Ni(II) intermediate rapidly captures the radical to form a high-energy Ni(III) species, which undergoes reductive elimination to form the target C–C bond faster than

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried 8 mL reaction vial equipped with a PTFE septum cap and a magnetic stir bar, add:

-

Aryl bromide (0.5 mmol, 1.0 equiv)

-

Potassium tert-butyltrifluoroborate (0.75 mmol, 1.5 equiv)

-

NiCl₂·glyme (0.025 mmol, 5 mol%)

-

4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (0.025 mmol, 5 mol%)

-

[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (0.01 mmol, 2 mol%)

-

Cs₂CO₃ (0.75 mmol, 1.5 equiv)

-

-

Inert Atmosphere: Seal the vial. Evacuate and backfill the vial with ultra-pure Argon (repeat 3 times). Strict exclusion of oxygen is critical as O₂ quenches the excited photocatalyst and traps the alkyl radical.

-

Solvent Addition: Add degassed 1,4-dioxane (5.0 mL) and degassed deionized H₂O (0.5 mL) via syringe. (The water aids in the partial dissolution of the inorganic base and trifluoroborate salt).

-

Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Ensure a cooling fan is actively maintaining the reaction at room temperature (25 °C). Stir vigorously for 24 hours.

-

Workup: Quench the reaction by opening it to air. Dilute with ethyl acetate (10 mL), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via standard flash column chromatography.

Troubleshooting Guide

Table 2: Diagnostic Matrix for Dual Catalysis

| Observation | Mechanistic Cause | Corrective Action |

| No conversion of Aryl Bromide | Oxygen contamination quenching the Ir* excited state. | Ensure rigorous freeze-pump-thaw degassing of solvents; check septum integrity. |

| High levels of protodehalogenation (Ar-H) | Slow radical capture by Ni; H-atom abstraction by the tert-butyl radical. | Increase concentration of the reaction mixture; verify the quality of the NiCl₂·glyme pre-catalyst. |

| Unreacted Trifluoroborate Salt | Inadequate solubility preventing SET oxidation. | Adjust the Dioxane:H₂O ratio slightly to increase salt solubility, or switch to a more polar solvent mixture (e.g., DMA/H₂O). |

References

-

Title: Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling Source: rsc.org URL:[Link]

-

Title: Enabling the Cross-Coupling of Tertiary Organoboron Nucleophiles through Radical Mediated Alkyl Transfer Source: nih.gov (PMC) / Journal of the American Chemical Society URL:[Link]

Sources

Overcoming Steric Bottlenecks in C(sp³)–C(sp²) Suzuki-Miyaura Couplings: A Guide to Bulky Alkyl Boronic Acids

Executive Summary & Mechanistic Challenges

The Suzuki-Miyaura cross-coupling of sp²-hybridized aryl halides with sp²-hybridized boronic acids is a cornerstone of modern synthetic chemistry. However, extending this methodology to sp³-hybridized secondary or bulky alkyl boronic acids introduces severe mechanistic bottlenecks [1].

When utilizing bulky alkyl boronic acids, the transmetalation step becomes sterically hindered and energetically demanding. This slow transmetalation allows competing side reactions to dominate. Specifically, the resulting alkyl-Pd(II)-aryl intermediate possesses β-hydrogens on the alkyl chain, making it highly susceptible to β-hydride elimination , which leads to isomerized or reduced byproducts rather than the desired cross-coupled scaffold. Furthermore, the extended reaction times required for bulky substrates often result in the protodeboronation of the starting boronic acid.

To successfully couple these challenging substrates, the catalytic system must be engineered to accelerate transmetalation and force rapid reductive elimination before β-hydride elimination can occur.

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling highlighting the β-hydride elimination risk.

Catalyst Design & Ligand Selection Matrix

The successful coupling of secondary alkyl boronic acids relies on specialized ligands that manipulate the coordination sphere of the palladium center. The table below summarizes the quantitative performance and mechanistic causality of top-tier catalyst systems used in contemporary drug development and complex molecule synthesis.

| Catalyst / Ligand System | Optimal Substrate Class | Typical Yield | Isomerization / Reduction | Mechanistic Causality & Advantage |

| Pd(OAc)₂ / AntPhos | Di-ortho aryl halides + Sec-alkyl B(OH)₂ | 75–95% | < 5% | The rigid anthracenyl moiety π-coordinates to Pd, blocking the vacant site needed for β-hydride elimination [2]. |

| Pd-RuPhos-G3 | Aryl chlorides + Sec-alkyl BF₃K | 60–85% | < 2% | Precatalyst ensures rapid generation of monoligated Pd(0). High steric bulk accelerates reductive elimination [3]. |

| [Pd(MeNAP)Cl]₂ / IPr*OMe | Tetra-ortho aryl chlorides + Sec-alkyl B(OH)₂ | 80–99% | < 1% | Extreme steric bulk of the NHC ligand forces immediate reductive elimination; strong σ-donation aids oxidative addition [4]. |

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They incorporate in-process analytical checks to ensure that the causality of failure (e.g., protodeboronation vs. catalyst deactivation) can be accurately diagnosed during the workflow.

Protocol A: Synthesis of Highly Hindered Aryl-Alkyl Scaffolds via Pd-AntPhos

This protocol utilizes the AntPhos ligand to couple di-ortho-substituted aryl halides with secondary alkylboronic acids [2]. The causality behind using anhydrous Toluene and K₃PO₄ is to maximize the nucleophilicity of the boronate complex while suppressing hydrolytic protodeboronation.

Materials:

-

Aryl halide (1.0 equiv, 0.5 mmol)

-

Secondary alkylboronic acid (1.5 equiv, 0.75 mmol)

-

Pd(OAc)₂ (2 mol%)

-

AntPhos ligand (4 mol%)

-

K₃PO₄ (anhydrous, 3.0 equiv)

-

Toluene (anhydrous, degassed, 5.0 mL)

Step-by-Step Methodology:

-

Glovebox Assembly: Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, AntPhos, and K₃PO₄. Causality: AntPhos is sensitive to oxidation; assembling the active Pd(0)-AntPhos complex in the absence of oxygen prevents the formation of inactive phosphine oxides.

-

Substrate Addition: Add the aryl halide and secondary alkylboronic acid to the tube.

-

Solvent Introduction: Add 5.0 mL of degassed toluene. Seal the tube and remove it from the glovebox.

-

Thermal Activation: Heat the reaction mixture to 110 °C with vigorous stirring.

-

Self-Validation Check (1 Hour): Withdraw a 50 µL aliquot, dilute with EtOAc, filter through a micro-plug of silica, and analyze via GC-MS.

-

Diagnostic: If the ratio of reduced aryl halide (Ar-H) to product exceeds 1:10, β-hydride elimination is competing. Correction: Ensure the reaction is strictly anhydrous, as trace water can alter the coordination state of the base, slowing transmetalation.

-

-

Completion & Workup: After 12–24 hours, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify via flash chromatography.

Protocol B: Stereospecific Coupling of Secondary Alkyltrifluoroborates

Secondary alkylboronic acids are prone to background autooxidation and protodeboronation. To bypass this, secondary alkyltrifluoroborates (R-BF₃K) are used as stable reservoirs. This protocol uses a Buchwald precatalyst to achieve stereospecific inversion of configuration[3].

Materials:

-

Aryl chloride (1.0 equiv, 0.5 mmol)

-

Potassium secondary alkyltrifluoroborate (1.5 equiv, 0.75 mmol)

-

RuPhos-Pd-G3 precatalyst (5 mol%)

-

Cs₂CO₃ (3.0 equiv)

-

Toluene / H₂O (10:1 v/v, degassed, 5.5 mL)

Step-by-Step Methodology:

-

Precatalyst Activation: In a Schlenk flask under nitrogen, combine the RuPhos-Pd-G3, Cs₂CO₃, and the alkyltrifluoroborate salt. Causality: The G3 precatalyst utilizes a carbazole leaving group to rapidly and irreversibly generate the active monoligated L-Pd(0) species at room temperature, preventing catalyst aggregation.

-

Biphasic Solvent Addition: Add the aryl chloride, followed by the degassed Toluene/H₂O mixture. Causality: The 10:1 organic-to-aqueous ratio is critical. The water slowly hydrolyzes the -BF₃K salt into the active -B(OH)₂ species. This slow release maintains a low steady-state concentration of the boronic acid, effectively outcompeting background protodeboronation.

-

Reaction Execution: Heat the biphasic mixture to 85 °C for 24 hours.

-

Self-Validation Check (4 Hours): Monitor the aqueous layer pH and organic layer via TLC. The slow dissolution of the borate salt should correlate with steady product formation. If the starting material is consumed but product yield is low, check for the homocoupled alkyl dimer—an indicator of excessive oxidative addition without timely transmetalation.

-

Workup: Separate the layers, extract the aqueous layer with EtOAc (3 × 10 mL), dry over MgSO₄, and purify.

Figure 2: Standard Schlenk/Glovebox workflow for air-sensitive bulky alkyl Suzuki couplings.

Troubleshooting & Optimization Strategies

-

Issue: High levels of Protodeboronation (Ar-H formation).

-

Causality: The transmetalation step is too slow relative to the hydrolysis of the C-B bond.

-

Solution: Switch from a boronic acid to a pinacol ester (Bpin) or trifluoroborate (BF₃K) to slow the release of the active species. Alternatively, utilize a more basic additive (e.g., replacing K₂CO₃ with TMSOK) to accelerate the formation of the reactive boronate "ate" complex.

-

-

Issue: Isomerization of the Alkyl Chain (e.g., secondary to primary alkyl coupling).

-

Causality: Reductive elimination is slower than the reversible β-hydride elimination/re-insertion pathway.

-

Solution: Increase the steric bulk of the ligand. Transition from a standard dialkylbiaryl phosphine (like SPhos) to a highly encumbered NHC ligand (like IPr*OMe) [4], which physically forces the Pd(II) center to undergo rapid reductive elimination to relieve steric strain.

-

References

-

Doucet, H. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. European Journal of Organic Chemistry.[Link]

-

Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, Royal Society of Chemistry.[Link]

-

Biscoe, M. R., et al. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society (PMC-NIH).[Link]

-

Nolan, S. P., et al. (2021). Halogen‐Bridged Methylnaphthyl Palladium Dimers as Versatile Catalyst Precursors in Coupling Reactions. Chemistry - A European Journal (PMC-NIH).[Link]

Protocol for cross-coupling tert-butylboronic acid with aryl halides

An Application Note and In-Depth Protocol for the Suzuki-Miyaura Cross-Coupling of tert-Butylboronic Acid with Aryl Halides

Authored by: A Senior Application Scientist

Abstract

The introduction of a tert-butyl group onto an aromatic core is a pivotal transformation in medicinal chemistry and materials science, often imparting desirable pharmacokinetic properties and enhancing molecular stability.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl halides. We delve into the mechanistic nuances of this sterically challenging coupling, offer a detailed, field-proven experimental protocol, and provide a thorough troubleshooting guide to overcome common hurdles.

Introduction: The Significance of tert-Butylated Arenes

The tert-butyl moiety is a ubiquitous structural motif in pharmaceuticals and functional materials.[1] Its steric bulk can provide a "molecular shield," protecting sensitive functional groups from metabolic degradation or unwanted side reactions.[2] Furthermore, the lipophilic nature of the tert-butyl group can significantly enhance a molecule's ability to cross cellular membranes, a critical factor in drug efficacy.[1][2] The Suzuki-Miyaura cross-coupling has emerged as a powerful and versatile method for the formation of carbon-carbon bonds, and its application to the synthesis of tert-butylated arenes is of paramount importance.[3][4] However, the significant steric hindrance posed by the tert-butyl group presents unique challenges to this transformation, necessitating carefully optimized reaction conditions.[5][6]

Mechanism and Key Considerations for a Challenging Coupling

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[4] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

For the coupling of this compound, the steric bulk of the tert-butyl group significantly impacts both the transmetalation and reductive elimination steps.

-

Oxidative Addition: The initial step, where the palladium(0) catalyst inserts into the aryl-halide bond, is less affected by the sterics of the boronic acid. The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[7] For less reactive aryl chlorides, the use of highly active catalyst systems is crucial.[8][9]

-

Transmetalation: This is often the rate-limiting step in sterically hindered couplings. The transfer of the bulky tert-butyl group from the boron atom to the palladium center is slow.[3] To facilitate this step, a suitable base is required to activate the boronic acid, forming a more nucleophilic boronate species.[10] The choice of base and solvent is therefore critical.

-

Reductive Elimination: The final step, which forms the C-C bond and regenerates the Pd(0) catalyst, can also be hindered. Bulky, electron-rich ligands on the palladium center are known to promote this step.[5][11]

Key Challenges:

-

Protodeboronation: A common side reaction where the boronic acid reacts with residual water or other protic sources to cleave the C-B bond, leading to the formation of isobutane and a reduction in yield.[12] The use of anhydrous conditions and appropriate bases can mitigate this issue.

-

Homocoupling: The coupling of two boronic acid molecules can occur, particularly in the presence of oxygen.[13] Proper degassing of the reaction mixture is essential.

-

Catalyst Deactivation: The palladium catalyst can be susceptible to deactivation, especially at elevated temperatures. The choice of a robust ligand is key to maintaining catalytic activity.[11]

Recommended Catalyst Systems

The success of the cross-coupling of this compound hinges on the selection of an appropriate catalyst system. Standard catalysts like Pd(PPh₃)₄ often prove ineffective. Instead, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are highly recommended.[8][11][14]

| Catalyst/Ligand | Key Features | Recommended Precatalyst |

| Buchwald Ligands | Highly effective for sterically hindered substrates. Electron-rich and bulky, promoting both oxidative addition and reductive elimination.[6][11] | XPhos-Pd-G3, SPhos-Pd-G3 |

| Tri-tert-butylphosphine (P(t-Bu)₃) | A very bulky and electron-donating ligand, often used for challenging couplings, including those with aryl chlorides.[9][15] | Pd₂(dba)₃ with [HP(t-Bu)₃]BF₄ |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors that form stable complexes with palladium, exhibiting high catalytic activity and stability.[8][13] | PEPPSI-iPr |

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound. Modifications may be necessary for different aryl halides.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

This compound (1.5 mmol, 1.5 equiv)

-

Palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 mmol, 2 mol%)

-

Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane or toluene, 5 mL)

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Workflow Diagram:

Procedure:

-

Reagent Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Weigh the aryl halide, this compound, palladium precatalyst, and base in a glovebox or under a positive pressure of inert gas and add them to the reaction vessel.

-

Reaction Setup: Seal the reaction vessel with a septum.

-

Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired tert-butylated arene.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Inappropriate base or solvent. | 1. Screen different catalyst systems (see Table 1). Increase catalyst loading to 3-5 mol%. 2. Use freshly dried solvents and reagents. Ensure a thoroughly inert atmosphere. 3. Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvents (e.g., toluene, THF).[11] |

| Significant Protodeboronation | Presence of protic impurities (e.g., water). | Use anhydrous reagents and solvents. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[16] |

| Formation of Homocoupled Product | Presence of oxygen in the reaction mixture. | Thoroughly degas the solvent and reaction mixture before heating. Maintain a positive pressure of inert gas throughout the reaction.[13] |

| Reaction Stalls | Catalyst deactivation. | Use a more robust ligand system (e.g., NHC-based catalysts).[8] Consider a lower reaction temperature with a longer reaction time. |

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with aryl halides is a challenging yet highly valuable transformation. By understanding the mechanistic hurdles and carefully selecting the appropriate catalyst system, base, and solvent, researchers can successfully synthesize sterically hindered tert-butylated arenes. The protocol and troubleshooting guide provided herein offer a solid foundation for achieving high yields and purity in this important reaction.

References

-

Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. Retrieved from [Link]

-

Thomas, A. A., & Denmark, S. E. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 6(11), 7549-7553. Retrieved from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. (2025, December 20). PMC. Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

-

Li, Z., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(II) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 54(83), 11778-11781. Retrieved from [Link]

-

Saha, D., et al. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkat USA. Retrieved from [Link]

-

Ishiyama, T., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(29), 10074-10080. Retrieved from [Link]

-

The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]

-

Lou, S., & Fu, G. C. (2010). Palladium/Tris(tert-butyl)phosphine-Catalyzed Suzuki Cross-Couplings in the Presence of Water. Advanced Synthesis & Catalysis, 352(11-12), 2081-2084. Retrieved from [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

-

Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. Retrieved from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

-

LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID. (2019, October 9). Heterocycles, 101(2), 631. Retrieved from [Link]

-

B-Alkyl Suzuki Couplings - Macmillan Group. (2005, February 16). Retrieved from [Link]

-

The Role of Tert-Butyllithium in Pharmaceutical Synthesis and Research. (2026, February 18). Retrieved from [Link]

-

Substrate Plasticity Enables Group-Selective Transmetalation: Catalytic Stereospecific Cross-Couplings of Tertiary Boronic Esters. (2024, March 9). PMC. Retrieved from [Link]

-

Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025, September 22). Chemical.AI. Retrieved from [Link]

-

Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024, November 29). MDPI. Retrieved from [Link]

-

Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. (2015, August 29). ResearchGate. Retrieved from [Link]

-

Synthesis of new p-tert-butylcalix[3]arene-based polyammonium triazolyl amphiphiles and their binding with nucleoside phosphates. (2018, July 31). Beilstein Journals. Retrieved from [Link]

-

Late-Stage Sequential Functionalization of Arenes and Drug Molecules: A Facile Access to Biaryls and Azahelicenes. (n.d.). ChemRxiv. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]

- 9. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 13. Yoneda Labs [yonedalabs.com]

- 14. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. macmillan.princeton.edu [macmillan.princeton.edu]

- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Overcoming Steric Hindrance in Suzuki-Miyaura Cross-Couplings

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Validated Protocols

Executive Summary

The synthesis of tri- and tetra-ortho-substituted biaryls via the Suzuki-Miyaura cross-coupling reaction remains a formidable challenge in pharmaceutical development and materials science. Steric bulk on either the aryl halide or the boronic acid severely impedes the catalytic cycle, often leading to catalyst deactivation or the consumption of starting materials through side reactions. This application note provides a deep-dive mechanistic analysis of ligand selection—specifically focusing on dialkylbiaryl phosphines (Buchwald ligands) and emerging scaffolds—and delivers self-validating, step-by-step protocols designed to conquer steric bottlenecks.

Mechanistic Causality: The Bottlenecks of Steric Bulk

To rationally select a ligand, one must first understand how steric hindrance disrupts the standard palladium-catalyzed cross-coupling cycle:

-

The Transmetalation Bottleneck: In standard couplings, oxidative addition is often rate-limiting. However, when utilizing sterically hindered boronic acids (e.g., 2,6-disubstituted arylboronic acids), transmetalation becomes the rate-determining step[1]. The steric clash between the incoming activated boronate and the Pd(II) center drastically slows the transfer of the aryl group.

-

Competing Protodeboronation: Because transmetalation is sluggish, the boronic acid remains in the basic, often aqueous, reaction medium for extended periods. This leads to competitive protodeboronation (hydrolysis of the C–B bond)[2]. Paradoxically, while bulky phosphine ligands are required to force the coupling, certain Pd(II)-bulky phosphine complexes can actually accelerate this unwanted protodeboronation[2].

-

Forcing Reductive Elimination: Even if transmetalation succeeds, the resulting Pd(II)(Ar)(Ar')L complex faces an immense energetic barrier to undergo reductive elimination due to the extreme steric repulsion between the two ortho-substituted aryl rings. Ligands with massive buried volumes (%Vbur) are required to "squeeze" the aryl groups together and force the formation of the C–C bond[3].

Catalytic cycle of Suzuki coupling highlighting transmetalation bottlenecks and protodeboronation.

Ligand Selection Guide

The most effective ligands for sterically hindered Suzuki couplings stabilize a highly reactive, monoligated

-

SPhos & XPhos: These dialkylbiaryl phosphines are the industry standard. Their unique architecture features a lower aromatic ring (LWR-Ar) that engages in secondary interactions with the palladium center, stabilizing the catalyst and preventing precipitation of palladium black[5]. XPhos, with its bulky isopropyl groups, provides the extreme steric pressure needed to couple di-ortho-substituted boronic acids[6],[3].

-

RuPhos: While typically known for Buchwald-Hartwig aminations, RuPhos is exceptionally effective for sterically hindered heteroaryl boronic acids, providing a balance of electron richness and steric shielding[4].

-

InAm-phos: A newer class of indole-amide-based phosphines that utilize a unique

-P,O-coordination mode. This ligand has demonstrated the ability to synthesize tri-ortho-substituted biaryls at ultra-low catalyst loadings (down to 50 ppm) in merely 10 minutes[7].

Quantitative Ligand Comparison

| Ligand | Ligand Class | Key Structural Advantage | Optimal Steric Application | Ref |

| SPhos | Dialkylbiaryl phosphine | Methoxy groups on B-ring stabilize Pd via secondary interactions. | Di-ortho-substituted biaryls, heteroaryls. | [6] |

| XPhos | Dialkylbiaryl phosphine | Isopropyl groups provide massive steric bulk (%Vbur) to force reductive elimination. | Tri-ortho-substituted biaryls, unactivated chlorides. | [6],[3] |

| RuPhos | Dialkylbiaryl phosphine | Isopropoxy groups enhance electron density and steric shielding. | Hindered heteroaryl boronic acids. | [4] |

| InAm-phos | Indole-amide phosphine | Unique | Tri-ortho-substituted biaryls at ultra-low Pd loading (50 ppm). | [7] |

Validated Experimental Protocols

The following protocols have been engineered to overcome the specific kinetic bottlenecks associated with steric hindrance.

Protocol A: General Synthesis of Tri-ortho-substituted Biaryls using XPhos

Causality Focus: Utilizing an anhydrous base and a highly bulky ligand to force reductive elimination while minimizing hydrolytic protodeboronation.

Reagents:

-

Aryl halide (1.0 equiv)

-

Sterically hindered arylboronic acid (1.5 equiv)

- (1.0 mol%)

-

XPhos (2.4 mol%)

-

Anhydrous

(2.0 equiv) -

Toluene/THF (4:1 v/v, degassed)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: In an argon-filled glovebox or using strict Schlenk techniques, charge an oven-dried reaction tube with

and XPhos. -

Reagent Loading: Add the aryl halide, the sterically hindered boronic acid, and finely milled anhydrous

. Expert Insight: Milling the base increases the surface area for solid-liquid phase transfer, which is critical when avoiding aqueous solvents that promote protodeboronation[8]. -

Solvent Addition & Self-Validation: Add the degassed Toluene/THF mixture to achieve a 0.2 M concentration.

-

Validation Checkpoint: The mixture will initially appear dark purple/brown (characteristic of

). Stir at room temperature for 5–10 minutes. The solution must shift to a reddish-orange hue, visually confirming successful ligand exchange and the formation of the active

-

-

Reaction: Seal the tube and heat to 100 °C for 12–24 hours.

-

Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove the phosphate salts and palladium residues, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: The Slow-Addition Strategy for Protodeboronation-Prone Substrates

Causality Focus: When coupling highly hindered substrates that are highly susceptible to protodeboronation (e.g., 2,6-dimethoxyphenylboronic acid), keeping the steady-state concentration of the boronic acid low prevents base-catalyzed and Pd-catalyzed degradation, funneling the intermediate exclusively into the slow transmetalation pathway[2],[9].

Reagents:

-

Aryl halide (1.0 equiv)

-

Hindered arylboronic acid (2.0 equiv total)

- (2.0 mol%)

-

SPhos (4.0 mol%)

- (3.0 equiv)

-

1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Pre-activation: Charge a round-bottom flask with the aryl halide,

, SPhos, and -

Heating: Bring the vigorously stirring suspension to 90 °C under an argon atmosphere.

-

Validation Checkpoint: The formation of a pale yellow/orange solution indicates the in situ reduction of Pd(II) to Pd(0) by the phosphine ligand.

-

-

Syringe Pump Addition: Dissolve the hindered boronic acid in a minimum volume of degassed 1,4-dioxane (approx. 2 mL/mmol). Load this into a gas-tight syringe. Add the boronic acid solution dropwise via a syringe pump over a period of 4 to 6 hours directly into the heated reaction mixture[9].

-

Completion: Once the addition is complete, allow the reaction to stir for an additional 2 hours at 90 °C.

-

Monitoring: Monitor by LC-MS. The absence of the protodeboronated arene mass peak confirms the success of the slow-addition kinetic control.

-

Workup: Cool, partition between EtOAc and water, extract the aqueous layer twice with EtOAc, dry over

, and purify.

References

1.1 - National Science Foundation (NSF PAR) 2.10 - Scientific Research Publishing 3.8 - Benchchem 4.7 - RSC Publishing 5.2 - ChemRxiv 6.9 - Aarhus University 7.5 - ACS Publications 8.6 - PubMed Central (NIH) 9. 4 - JMCCT 10.3 - ChemRxiv

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. jmcct.com [jmcct.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pure.au.dk [pure.au.dk]

- 10. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]

Application Note: Overcoming the Bottlenecks in the Cross-Coupling of tert-Butylboronic Acid with Aryl Chlorides